molecular formula C12H21BrO2 B13079879 2-([(2-Bromocyclohexyl)oxy]methyl)oxane

2-([(2-Bromocyclohexyl)oxy]methyl)oxane

Cat. No.: B13079879
M. Wt: 277.20 g/mol
InChI Key: DNDJZNQAGUROHV-UHFFFAOYSA-N
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Description

2-([(2-Bromocyclohexyl)oxy]methyl)oxane is a brominated cyclic ether characterized by a six-membered oxane (tetrahydropyran) ring substituted at position 2 with a [(2-bromocyclohexyl)oxy]methyl group.

Properties

Molecular Formula

C12H21BrO2

Molecular Weight

277.20 g/mol

IUPAC Name

2-[(2-bromocyclohexyl)oxymethyl]oxane

InChI

InChI=1S/C12H21BrO2/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h10-12H,1-9H2

InChI Key

DNDJZNQAGUROHV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)OCC2CCCCO2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([(2-Bromocyclohexyl)oxy]methyl)oxane typically involves the reaction of 2-bromocyclohexanol with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .

Industrial Production Methods

The process may include additional purification steps, such as recrystallization or chromatography, to ensure the desired purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-([(2-Bromocyclohexyl)oxy]methyl)oxane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include hydroxylated or aminated derivatives of the original compound.

    Oxidation Reactions: Products include oxides or ketones.

    Reduction Reactions: Products include cyclohexyl derivatives.

Scientific Research Applications

2-([(2-Bromocyclohexyl)oxy]methyl)oxane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-([(2-Bromocyclohexyl)oxy]methyl)oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromocyclohexyl group can participate in binding interactions, while the oxane ring may influence the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Overview

The table below compares 2-([(2-Bromocyclohexyl)oxy]methyl)oxane with structurally related compounds, focusing on molecular features, reactivity, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reactivity and Properties Applications References
This compound C₁₂H₂₁BrO₂ (inferred) ~289.2 Oxane ring with [(2-bromocyclohexyl)oxy]methyl group at position 2. Bromine acts as a leaving group; ether linkages provide hydrolytic stability. Intermediate in pharmaceuticals, agrochemicals.
4-[(2-Bromocyclohexyl)oxy]oxane C₁₁H₁₉BrO₂ 283.2 Oxane ring with (2-bromocyclohexyl)oxy group at position 4. Positional isomerism may alter reaction kinetics; bromine retains nucleophilic reactivity. Research chemical, potential polymer precursor.
(Bromomethyl)cyclohexane C₇H₁₃Br 177.1 Cyclohexane with bromomethyl substituent. Highly reactive bromine; prone to SN2 reactions. Alkylating agent in organic synthesis.
Cyclohexyloxyacetone C₉H₁₆O₂ 156.2 Acetone backbone with cyclohexyloxy group. Ketone participates in condensation reactions; ether enhances lipophilicity. Fragrance synthesis, solvent.
3-(Chloromethoxy)oxane C₆H₁₁ClO₂ 150.6 Oxane ring with chloromethoxy group at position 3. Chlorine less reactive than bromine; stable ether backbone. Intermediate for glycosylation, solvent.
2-(Bromomethyl)oxetane C₄H₇BrO 151.0 Four-membered oxetane ring with bromomethyl group. High ring strain facilitates ring-opening polymerization. Monomer for polymers, drug delivery systems.

Key Comparative Insights

Reactivity and Stability
  • Bromine vs. Chlorine : The bromine in this compound offers superior leaving-group capability compared to chlorine in 3-(chloromethoxy)oxane, enabling faster nucleophilic substitutions .
  • Ring Size Effects : The six-membered oxane ring in the target compound is less strained than the four-membered oxetane in 2-(bromomethyl)oxetane, reducing susceptibility to ring-opening reactions .
  • Positional Isomerism : The substitution position (2- vs. 4-) on the oxane ring in this compound and 4-[(2-Bromocyclohexyl)oxy]oxane may influence steric hindrance and electronic effects, altering synthetic pathways or biological activity .

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